![molecular formula C26H21N3O5 B2592180 2-(2,4-二氧代-3-(對甲苯基)-3,4-二氫苯並呋喃[3,2-d]嘧啶-1(2H)-基)-N-(3-甲氧基苯基)乙酰胺 CAS No. 877657-01-7](/img/new.no-structure.jpg)

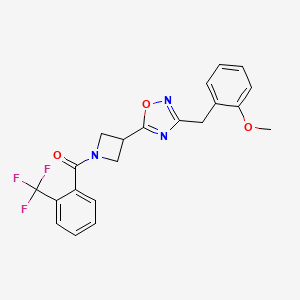

2-(2,4-二氧代-3-(對甲苯基)-3,4-二氫苯並呋喃[3,2-d]嘧啶-1(2H)-基)-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

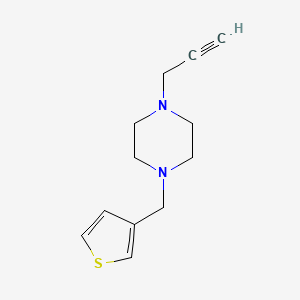

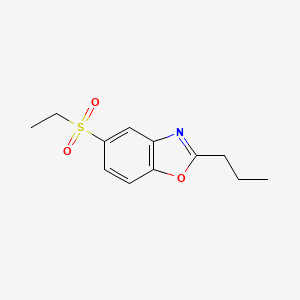

The compound contains several functional groups including a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group . The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The benzofuro group is a fused aromatic ring system that is part of a larger class of compounds known as furans. The pyrimidinone group is a heterocyclic aromatic organic compound similar to pyrimidine, and the acetamide group is a functional group derived from acetic acid.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl group, for example, can participate in various reactions including nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .科学研究应用

抗癌研究

一項專注於合成和某些乙酰胺衍生物的體外細胞毒性活性的研究,包括結構上類似於指定化學物質的化合物,證明了顯著的抗癌特性。一種結構相似的化合物對各種癌細胞系表現出顯著的癌細胞生長抑制作用,表明其作為抗癌劑的潛力(Al-Sanea 等人,2020 年)。

放射製藥應用

對一系列苯基吡唑並[1,5-a]嘧啶乙酰胺的研究,與查詢的化合物密切相關,證明了它們在使用正電子發射斷層掃描進行放射性配體成像中的應用。合成這些化合物以潛在地用於成像轉運蛋白,這是各種疾病中的一個重要標誌(Dollé 等人,2008 年)。

抗炎和止痛研究

合成了幾種源自維斯那酮和凱林酮的新型化合物,其結構與指定的乙酰胺相關,並評估了它們的抗炎和止痛特性。這些化合物作為環氧合酶抑制劑表現出顯著的活性,並表現出顯著的止痛和抗炎作用(Abu-Hashem 等人,2020 年)。

生物等效性研究

一項生物等效性研究調查了一種與指定化學物質密切相關的化合物。這項研究評估了不同製劑的藥代動力學參數,有助於了解其生物等效性和潛在治療應用(Annunziato 和 di Renzo,1993 年)。

抗菌研究

另一項研究合成了各種與噻吩環稠合的嘧啶酮和噁嗪酮衍生物,它們在結構上類似於查詢的化合物。這些衍生物表現出顯著的抗菌活性,使其成為治療微生物感染的潛在候選藥物(Hossan 等人,2012 年)。

属性

CAS 编号 |

877657-01-7 |

|---|---|

分子式 |

C26H21N3O5 |

分子量 |

455.47 |

IUPAC 名称 |

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C26H21N3O5/c1-16-10-12-18(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)34-24)28(26(29)32)15-22(30)27-17-6-5-7-19(14-17)33-2/h3-14H,15H2,1-2H3,(H,27,30) |

InChI 键 |

ZLBFMLFBIPWNQP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)